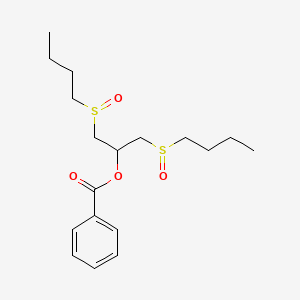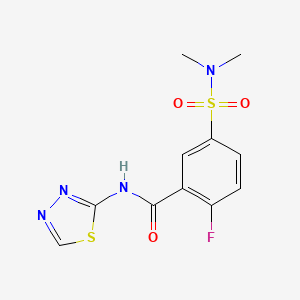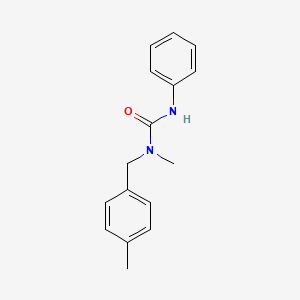
1,3-Bis(butylsulfinyl)propan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(butylsulfinyl)propan-2-yl benzoate: is an organic compound that features a benzoate ester linked to a propan-2-yl group, which is further substituted with two butylsulfinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(butylsulfinyl)propan-2-yl benzoate typically involves the esterification of benzoic acid with a suitable alcohol derivative, followed by the introduction of butylsulfinyl groups. One common method involves the use of benzoic acid and 1,3-bis(butylsulfinyl)propan-2-ol under acidic conditions to form the ester linkage. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, with the reaction mixture being heated to reflux .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(butylsulfinyl)propan-2-yl benzoate undergoes various chemical reactions, including:
Oxidation: The butylsulfinyl groups can be oxidized to sulfone groups using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of amide or ether derivatives, depending on the nucleophile used.
Scientific Research Applications
1,3-Bis(butylsulfinyl)propan-2-yl benzoate has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,3-Bis(butylsulfinyl)propan-2-yl benzoate involves its interaction with molecular targets through its sulfinyl and ester functional groups. These groups can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(butylsulfanyl)propan-2-yl benzoate: Similar structure but contains sulfanyl groups instead of sulfinyl groups.
1,3-Bis(methylsulfinyl)propan-2-yl benzoate: Similar structure but contains methylsulfinyl groups instead of butylsulfinyl groups.
1,3-Bis(butylsulfonyl)propan-2-yl benzoate: Similar structure but contains sulfonyl groups instead of sulfinyl groups.
Uniqueness
1,3-Bis(butylsulfinyl)propan-2-yl benzoate is unique due to the presence of butylsulfinyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in organic solvents and its reactivity in oxidation and reduction reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
1,3-bis(butylsulfinyl)propan-2-yl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4S2/c1-3-5-12-23(20)14-17(15-24(21)13-6-4-2)22-18(19)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBEOXNBLBOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(CS(=O)CCCC)OC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![propan-2-yl 3-({[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B4997665.png)
![N-[2-(4-FLUOROPHENYL)ETHYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4997680.png)
![N-(5-CHLORO-2-PHENOXYPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE](/img/structure/B4997683.png)
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B4997689.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4997698.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4997713.png)

![3-chloro-6-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4997752.png)
![METHYL 4-(2-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B4997757.png)
![(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]prop-2-enamide](/img/structure/B4997765.png)
![[2-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B4997766.png)

